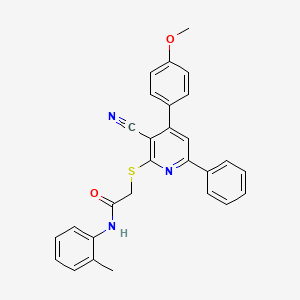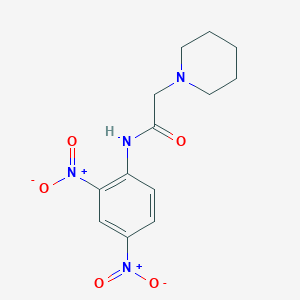![molecular formula C25H19NO7 B11564728 (4Z)-2-(furan-2-yl)-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11564728.png)
(4Z)-2-(furan-2-yl)-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of furan, chromene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the chromene moiety: The chromene structure can be formed via condensation reactions involving phenolic compounds and aldehydes.
Construction of the oxazole ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling reactions: The final compound is obtained by coupling the furan, chromene, and oxazole moieties under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reactants and optimizing reaction conditions for industrial-scale production.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Activity: The compound might exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: It could be explored as a potential drug candidate for various therapeutic applications.
Industry
Materials Science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if it exhibits biological activity, the mechanism might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-4H-CHROMEN-4-YLIDENE derivatives: Compounds with similar structures but different substituents.
Oxazole-containing compounds: Other compounds featuring the oxazole ring.
Uniqueness
2-(FURAN-2-YL)-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of furan, chromene, and oxazole moieties, which might confer specific properties and activities not found in other compounds.
Properties
Molecular Formula |
C25H19NO7 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[2-(3,4,5-trimethoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H19NO7/c1-28-20-11-14(12-21(29-2)23(20)30-3)19-13-16(15-7-4-5-8-17(15)32-19)22-25(27)33-24(26-22)18-9-6-10-31-18/h4-13H,1-3H3/b22-16- |
InChI Key |
GZLJPWOQPQSMJH-JWGURIENSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide](/img/structure/B11564650.png)
![(2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11564655.png)

![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564669.png)
![2-ethoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564676.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11564678.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11564681.png)
![Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11564682.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11564686.png)
![2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11564688.png)
![4-bromo-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564693.png)
![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11564694.png)
